p-(2-Phenylhydrazino)phenyl p-toluenesulphonate
Description
Chemical Identity and Structure p-(2-Phenylhydrazino)phenyl p-toluenesulphonate (CAS RN: 82339-94-4) is a sulfonate ester derivative featuring a phenylhydrazino substituent at the para position of the phenyl ring, linked to a p-toluenesulphonate group. This compound belongs to the class of aryl sulfonates, which are widely utilized in organic synthesis, particularly in the formation of diazo compounds, heterocycles, and intermediates for carbene generation .
Its structural framework suggests utility in cyclization reactions, similar to other p-toluenesulphonyl hydrazides, which are known to form pyrazolin-5-one derivatives when reacted with ketones or esters .
Properties
CAS No. |
82339-94-4 |
|---|---|
Molecular Formula |
C19H18N2O3S |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
[4-(2-phenylhydrazinyl)phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C19H18N2O3S/c1-15-7-13-19(14-8-15)25(22,23)24-18-11-9-17(10-12-18)21-20-16-5-3-2-4-6-16/h2-14,20-21H,1H3 |
InChI Key |
GFQNWHFXWSIYSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)NNC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-(2-Phenylhydrazino)phenyl p-toluenesulphonate typically involves the reaction of 2-phenylhydrazine with p-toluenesulphonic acid . The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol . The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-(2-Phenylhydrazino)phenyl p-toluenesulphonate can undergo oxidation reactions, where the phenylhydrazine group is oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in substitution reactions, where the sulphonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles.
Major Products Formed:
- Various substituted phenyl derivatives from substitution reactions .
Azo compounds: from oxidation.
Hydrazine derivatives: from reduction.
Scientific Research Applications
Chemistry: p-(2-Phenylhydrazino)phenyl p-toluenesulphonate is used as a reagent in organic synthesis, particularly in the formation of azo compounds and hydrazine derivatives. It is also employed in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound is used to investigate the effects of hydrazine derivatives on biological systems. It can serve as a model compound for studying enzyme interactions and metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry, where it is explored for its pharmacological properties. It may be used in the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical intermediates. Its reactivity makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of p-(2-Phenylhydrazino)phenyl p-toluenesulphonate involves its interaction with molecular targets such as enzymes and receptors. The phenylhydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
Substituted Benzenesulfonyl Hydrazides
- p-Bromobenzenesulfonylhydrazide and p-chlorobenzenesulfonylhydrazide : These compounds differ in the substituent on the benzene ring (Br/Cl vs. methyl in p-toluenesulphonate). The electron-withdrawing nature of Br/Cl groups reduces nucleophilicity compared to the methyl group, impacting reactivity in diazo compound formation .
- Benzenesulfonylhydrazide : Lacks the methyl group, leading to lower steric hindrance and altered solubility profiles .
p-Toluenesulphonate Esters
- Phenyl p-toluenesulphonate: Shares the p-toluenesulphonate backbone but lacks the phenylhydrazino moiety. It has a melting point (M.P.) of 96°C, higher than many hydrazine derivatives due to its simpler structure .
- Propiophenoneoxime p-toluenesulphonate: Features an oxime group instead of phenylhydrazino. Its M.P. is 65°C, and it undergoes Beckmann rearrangement readily in the presence of pyridine and HCl .
Functional Analogues
- 1,3-Diphenylacetone p-Toluenesulfonylhydrazone: Contains a tosylhydrazone group, enabling use in Shapiro reactions for olefin synthesis. Its structure includes a ketone-derived hydrazone, contrasting with the arylhydrazino group in the target compound .
Physicochemical Properties
Melting Points and Stability
Solubility and Reactivity
- The phenylhydrazino group in the target compound enhances polarity, likely increasing solubility in polar solvents (e.g., ethanol, DMF) compared to non-functionalized p-toluenesulphonates .
- In contrast, alkyl p-toluenesulphonates (e.g., methyl, ethyl) are more lipophilic, with lower melting points (28–33°C) and higher volatility .
Cyclization and Heterocycle Formation
- The target compound’s phenylhydrazino group facilitates cyclization reactions, analogous to p-toluenesulphonyl hydrazide derivatives, which form pyrazolin-5-ones when reacted with dioxobutyrates .
- Comparison: Propiophenoneoxime p-toluenesulphonate preferentially undergoes Beckmann rearrangement to form amides, whereas the phenylhydrazino derivative is more suited for constructing nitrogen-containing heterocycles .
Diazo and Carbene Generation
- p-Toluenesulfonylhydrazide derivatives are pivotal in generating diazo compounds and carbenes. The phenylhydrazino group in the target compound may stabilize transition states in such reactions, similar to 1,3-diphenylacetone p-toluenesulfonylhydrazone, which is used in olefin synthesis via Shapiro reactions .
Symmetry and Optical Activity
- A structurally related p-toluenesulphonate (compound X) lacks a plane or center of symmetry but exhibits optical inactivity due to an alternating axis of symmetry. This suggests that stereochemical outcomes in the target compound’s reactions may depend on substituent arrangement .
Biological Activity
p-(2-Phenylhydrazino)phenyl p-toluenesulphonate (PTPS) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological evaluations of PTPS, focusing on its anti-inflammatory properties and interactions with various biological targets.
Synthesis and Characterization
The synthesis of PTPS typically involves the reaction of p-phenylenediamine with phenyl hydrazine and subsequent derivatization with p-toluenesulfonic acid. The resulting compound can be characterized using various spectroscopic techniques, including NMR and IR spectroscopy, as well as molecular modeling to predict its behavior in biological systems.
Table 1: Characterization Data for PTPS
| Technique | Observations |
|---|---|
| NMR | Signals at 6.6–7.6 ppm indicating aromatic protons. |
| IR Spectroscopy | Characteristic peaks for sulfonate groups. |
| Molecular Weight | Calculated: C16H22N4O3S (empirical formula). |
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of PTPS through molecular docking studies against key inflammatory proteins. The binding affinities observed for PTPS were comparable to those of established anti-inflammatory drugs such as ibuprofen.
Molecular Docking Results:
- Protein 6JD8: Binding affinity of −4.5 kcal/mol.
- Protein 5TKB: Binding affinity of −7.8 kcal/mol.
- Protein 4CYF: Binding affinity of −8.1 kcal/mol.
These values indicate a strong interaction between PTPS and inflammatory proteins, suggesting its potential as an anti-inflammatory agent.
Case Studies
-
In vitro Studies on COX-2 Inhibition:
A study evaluated the inhibitory effects of PTPS on cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. Results indicated that PTPS effectively inhibited COX-2 activity, leading to reduced prostaglandin synthesis. -
Cell Line Studies:
In human cell lines stimulated with pro-inflammatory cytokines, PTPS demonstrated significant reductions in cytokine production, further supporting its role as an anti-inflammatory compound.
Mechanistic Insights
The biological activity of PTPS can be attributed to its ability to modulate inflammatory pathways. The presence of nitrogen heteroatoms in the structure enhances its interaction with biological targets, facilitating effective binding and inhibition.
Table 2: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anti-inflammatory | Inhibits COX-2 and reduces cytokine production. |
| Binding Affinity | Strong interactions with inflammatory proteins. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
